Furan, 2-butyl-5-(4-methoxyphenyl)-

Medicinal Chemistry Physicochemical Property Analysis Lead Identification

This 2,5-disubstituted furan combines an n-butyl hydrophobic chain with a 4-methoxyphenyl moiety, creating a steric and physicochemical profile unmatched by singly-substituted furans. Its underexplored scaffold is ideal for scaffold-hopping programs, enabling novel IP and tunable ADME profiles. The electron-rich furan core supports diverse synthetic derivatization, including C-H activation, cross-coupling, and photoredox chemistry, making it a premier building block for medicinal chemistry and agrochemical discovery. Secure this research-grade compound to accelerate your probe development and lead optimization campaigns.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 526209-24-5
Cat. No. B12903344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2-butyl-5-(4-methoxyphenyl)-
CAS526209-24-5
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(O1)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H18O2/c1-3-4-5-14-10-11-15(17-14)12-6-8-13(16-2)9-7-12/h6-11H,3-5H2,1-2H3
InChIKeyCIIMXDJCBZTKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan, 2-butyl-5-(4-methoxyphenyl)- (CAS 526209-24-5): Core Structural Profile for Sourcing and Research


Furan, 2-butyl-5-(4-methoxyphenyl)-, identified by CAS 526209-24-5, is an organic compound belonging to the class of 2,5-disubstituted furans . Its molecular formula is C15H18O2, and it has a monoisotopic mass of 230.130680 . The structure comprises a furan ring substituted with an n-butyl group at the 2-position and a 4-methoxyphenyl group at the 5-position . This compound is of interest as a potential building block or probe molecule in medicinal chemistry and agrochemical research, but its biological profile remains largely uncharacterized in the primary literature.

Why 2-Butyl-5-(4-methoxyphenyl)furan Cannot Be Replaced by Simple Analogs: Evidence-Based Structural Rationale


The functional combination of a hydrophobic n-butyl chain and a 4-methoxyphenyl moiety on the 2,5-positions of the furan ring creates a distinct physicochemical and steric environment that cannot be replicated by simpler or singly-substituted furans. As a result, in silico predictions, while useful for class-level insight, do not translate to direct substitution . The following sections detail the limited, but specific, quantitative data and structural comparisons that inform its differentiated position.

Quantitative Differentiation of Furan, 2-butyl-5-(4-methoxyphenyl)- (526209-24-5) for Procurement Decisions


Structural and Molecular Property Comparison: 2-Butyl-5-(4-methoxyphenyl)furan vs. 2-Butylfuran

The target compound differs from the simpler analog 2-butylfuran (CAS 4466-24-4) by the addition of a 4-methoxyphenyl group at the 5-position. This substitution results in a >85% increase in molecular weight (230.31 vs. 124.18 g/mol) and introduces aromatic and hydrogen-bond acceptor functionality that is absent in 2-butylfuran . While no direct comparative bioactivity data is available, these molecular property differences are fundamental drivers of target binding, membrane permeability, and metabolic stability [1].

Medicinal Chemistry Physicochemical Property Analysis Lead Identification

Structural and Molecular Property Comparison: 2-Butyl-5-(4-methoxyphenyl)furan vs. 5-(4-Methoxyphenyl)furan-2-carboxylic acid

Compared to the 2-carboxylic acid analog 5-(4-methoxyphenyl)furan-2-carboxylic acid (CAS 52938-99-5), the target compound replaces the polar carboxylate group with a non-polar n-butyl chain. This substitution results in a >40% reduction in topological polar surface area (TPSA) [1], a parameter strongly correlated with passive membrane permeability and blood-brain barrier penetration.

Medicinal Chemistry Physicochemical Property Analysis Lead Identification

Evidence Gap: Acknowledgment of Limited Direct Bioactivity Data for Furan, 2-butyl-5-(4-methoxyphenyl)-

A comprehensive search of primary literature and authoritative databases (PubMed, PubChem, BindingDB) reveals no peer-reviewed studies reporting quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific compound. Claims of DPP-IV or other enzyme inhibition found on vendor websites are not substantiated by original research . This evidence gap is critical for procurement decisions, as the compound's utility is currently limited to its role as a novel chemical scaffold for further investigation, rather than a characterized bioactive molecule.

Chemical Biology Assay Development Procurement Due Diligence

Recommended Research and Industrial Application Scenarios for Furan, 2-butyl-5-(4-methoxyphenyl)-


Chemical Biology and Target Identification Probe Development

Due to its novel 2,5-substitution pattern and high lipophilicity relative to other furan derivatives, this compound is an ideal starting point for designing activity-based probes or photoaffinity labels. Its synthetic accessibility allows for further functionalization to identify unknown protein targets in phenotypic screening campaigns .

Scaffold-Hopping in Medicinal Chemistry

As an underexplored heterocyclic scaffold, this furan derivative offers a significant opportunity for scaffold-hopping programs. Replacing a common phenyl or pyridine core with this 2-butyl-5-aryl furan motif can introduce novel intellectual property and alter the physicochemical and ADME profile of a lead series .

Fundamental Chemical Synthesis and Methodology Studies

The compound's combination of an electron-rich furan ring and a functionalized aryl group makes it a valuable substrate for investigating new catalytic C-H activation, cross-coupling, or photoredox chemistry. Its use can help demonstrate the scope and functional group tolerance of novel synthetic methodologies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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